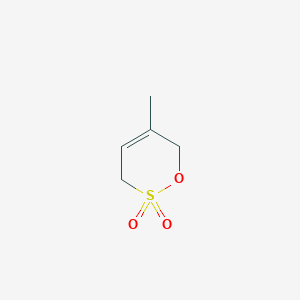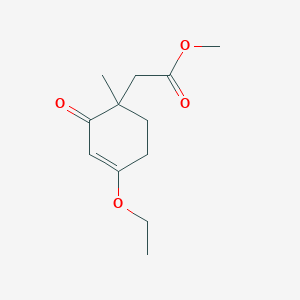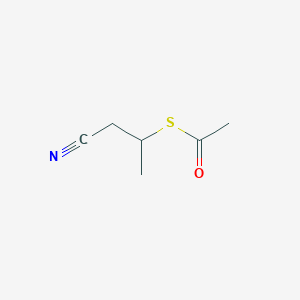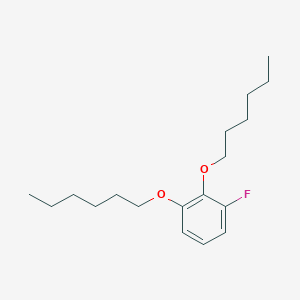
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide is a heterocyclic organic compound. It is known for its unique structure, which includes a sulfur atom and an oxygen atom in a six-membered ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide can be synthesized through several methods. One common method involves the reaction of acetylacetone with thionyl chloride to form α-chloroacetylacetone, which is then condensed with mercaptoethanol . The reaction conditions typically require a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Carboxin: A related compound with similar structural features but different functional groups.
Oxycarboxin: Another similar compound that includes additional oxygen atoms in its structure.
Uniqueness
1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide is unique due to its specific arrangement of sulfur and oxygen atoms within the ring structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
149622-12-8 |
|---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
5-methyl-3,6-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3 |
InChI Key |
QASDPRSFOKROJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCS(=O)(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)


![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)

![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)


![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)

